4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
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Overview
Description
4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF3NO2. It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 4-amino-5-(trifluoromethyl)benzoic acid using bromine or a bromine source under controlled conditions. This reaction is often carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
3-Amino-5-bromobenzotrifluoride: Similar structure but lacks the carboxylic acid group.
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the amino and bromine groups.
Uniqueness: The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
4-amino-3-bromo-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSVZFGLPVHCGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538088 |
Source
|
Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97776-05-1 |
Source
|
Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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